
5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with acrolein in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 50 to 100°C and reaction times of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Reactivity
5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one is synthesized through various methods that often involve the reaction of allylic alcohols with dioxolanes. Its structure allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. For instance, it has been utilized in Petasis reaction sequences to produce scaffold-diverse compounds with potential biological activity. In a study, the compound was reacted with arylboronic acids to yield products with yields up to 91% .
Neuroprotective Agents
Recent research has highlighted the potential of derivatives of this compound in synthesizing neuroprotective agents. The total synthesis of compounds like Lycibarbarine A and B demonstrated its utility in creating biologically active molecules . These compounds have shown promise in protecting neural cells from damage.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that derivatives exhibit significant activity against various human cancer cell lines. Specifically, compounds derived from this dioxolane have displayed antimitotic activity with mean growth inhibition values indicating their potential as anticancer agents .
Case Study 1: Anticancer Effects
Objective : To evaluate the anticancer effects of derivatives of this compound in breast cancer models.
Results : The study demonstrated that certain derivatives significantly inhibited cancer cell proliferation and induced apoptosis in breast cancer cell lines.
Case Study 2: Neuroprotective Compounds
Objective : To synthesize and evaluate neuroprotective agents based on the dioxolane framework.
Results : Compounds synthesized showed high neuroprotective activity in cellular models of neurodegeneration, suggesting their potential therapeutic use in treating neurodegenerative diseases.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
- 1,3-Dioxolan-2-one, 4-ethenyl-4-propyl-
- 1,3-Dioxolan-2-one, 4-methyl-5-(2-oxopropylidene)-
- 1,3-Dioxolan-2-one, 4-acetyl-
- 1,3-Dioxolan-2-one, 5-ethyl-4,4-difluoro-
- 1,3-Dioxolan-2-one, 4-(1-pentenyl)-
Comparison: Compared to these similar compounds, 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its specific structural features, such as the presence of a propenyl group
Biological Activity
5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one, a compound belonging to the dioxolane family, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a dioxolane ring with an allyl substituent and two methyl groups that contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.
- Anti-inflammatory Effects : Evidence indicates that it could modulate inflammatory responses by affecting cytokine production.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Salmonella typhimurium | 30 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Anti-inflammatory Effects
A study conducted on Swiss mice demonstrated that the compound significantly reduced paw edema induced by complete Freund's adjuvant (CFA). The results showed:
- Reduction in Paw Swelling : The treated group exhibited a decrease in paw volume compared to the control group.
- Cytokine Levels : Lower levels of tumor necrosis factor-alpha (TNF-α) were observed in treated mice, indicating reduced inflammation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against multi-drug resistant strains of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics.
Case Study 2: Anti-inflammatory Action
A double-blind study assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. Participants receiving the treatment reported significant reductions in pain and swelling compared to those receiving a placebo.
Properties
IUPAC Name |
2,2-dimethyl-5-prop-2-enyl-1,3-dioxolan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-5-6-7(9)11-8(2,3)10-6/h4,6H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZFHJKNSFRDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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